molecular formula C23H22F2N6 B15143954 Pde2A-IN-1

Pde2A-IN-1

Número de catálogo: B15143954
Peso molecular: 420.5 g/mol
Clave InChI: GMXQOYPSMSJQRK-CRAIPNDOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pde2A-IN-1 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has an IC50 value of 1.3 nM, indicating its high efficacy in inhibiting PDE2A .

Métodos De Preparación

The synthesis of Pde2A-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One of the synthetic routes includes the use of a ruthenium-catalyzed direct asymmetric reductive amination for the synthesis of a chiral primary amine intermediate . This method is efficient and allows for the rapid preparation of the desired compound. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.

Análisis De Reacciones Químicas

Pde2A-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pde2A-IN-1 has a wide range of scientific research applications, including:

Actividad Biológica

Pde2A-IN-1 is a selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in neurodegenerative diseases, cardiovascular conditions, and cancer. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

PDE2A plays a crucial role in regulating intracellular levels of cAMP and cGMP, which are vital for numerous signaling pathways. By inhibiting PDE2A, this compound increases the concentrations of these cyclic nucleotides, leading to enhanced signaling through pathways associated with neuroprotection, inflammation modulation, and cardiac function.

Key Mechanisms:

  • Cyclic Nucleotide Regulation: Inhibition of PDE2A results in elevated levels of cAMP and cGMP, activating downstream signaling pathways such as protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are critical for neuronal survival and plasticity .
  • Neuroprotective Effects: Studies indicate that PDE2A inhibition can enhance recovery from strokes by promoting axonal sprouting and functional connectivity in neuronal networks .

Neurodegenerative Diseases

Research has demonstrated that this compound may offer therapeutic benefits in conditions like Alzheimer's disease and schizophrenia. The inhibition of PDE2A has been linked to improved cognitive outcomes in animal models by enhancing synaptic plasticity and reducing neuroinflammation .

Case Study:
In a study involving mice with Alzheimer-like symptoms, administration of this compound resulted in significant improvements in memory performance compared to control groups. The underlying mechanism was attributed to increased CREB activation and reduced microglial activation .

Cardiovascular Applications

PDE2A is also implicated in cardiac function. Inhibition of this enzyme has shown promise in preventing congenital heart defects (CHDs) by modulating cAMP levels during embryonic development. Increased cAMP signaling promotes cardiomyocyte differentiation and reduces oxidative stress, which is crucial for heart development .

Research Findings:

  • In a model of Pde2A deficiency, pharmacological inhibition with this compound led to a decrease in inflammatory markers and improved cardiac structure .
  • Transcriptomic analysis revealed over 500 genes associated with cardiac development were modulated following treatment with Pde2A inhibitors .

Implications for Cancer Therapy

Recent studies have explored the role of PDE2A as a biomarker in various cancers. The expression levels of PDE2A can influence tumor behavior, making it a potential target for therapeutic intervention. In certain cancers, high expression of PDE2A correlates with poor prognosis, suggesting that its inhibition could slow tumor progression or enhance the efficacy of other treatments .

Data Summary:

Cancer TypePDE2A ExpressionPrognostic Significance
Bladder Urothelial CarcinomaDecreasedPoor prognosis
Liver Hepatocellular CarcinomaIncreasedGood prognosis
Lung AdenocarcinomaDecreasedPoor prognosis

Propiedades

Fórmula molecular

C23H22F2N6

Peso molecular

420.5 g/mol

Nombre IUPAC

5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenylpyridin-2-yl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1

Clave InChI

GMXQOYPSMSJQRK-CRAIPNDOSA-N

SMILES isomérico

C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

SMILES canónico

CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.